Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a fluorophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate typically involves the esterification of 5-(4-fluorophenyl)-2-methyl-3-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(4-fluorophenyl)-2-methyl-3-furanone.
Reduction: Ethyl 5-(4-fluorophenyl)-2-methyl-3-furanol.
Substitution: 4-bromo-5-(4-fluorophenyl)-2-methyl-3-furoate or 4-chloro-5-(4-fluorophenyl)-2-methyl-3-furoate.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The furan ring contributes to the compound’s stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can be compared with other similar compounds such as:
Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate:
Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate: The presence of a methyl group instead of a halogen can alter its chemical behavior and biological interactions.
This compound stands out due to the unique properties conferred by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCJNMLONEKAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383357 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-83-8 |
Source
|
Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.